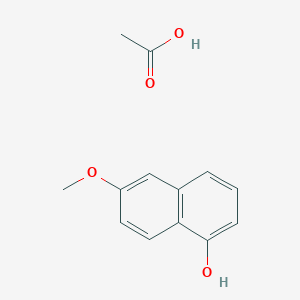

Acetic acid;6-methoxynaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

115117-83-4 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

acetic acid;6-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C11H10O2.C2H4O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |

InChI Key |

NNSKNAWGRWOKTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC2=C(C=C1)C(=CC=C2)O |

Origin of Product |

United States |

Contextualization Within Naphthalene Acetate Chemistry and Derivatives

Naphthalene (B1677914) and its derivatives have long been a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to dyes and polymers. Naphthalene acetates, a subgroup of these compounds, are characterized by an acetic acid or acetate (B1210297) group attached to the naphthalene ring. The position of this substituent, along with others on the bicyclic aromatic system, significantly influences the molecule's chemical and physical properties.

6-Methoxynaphthalen-1-yl acetate is distinguished by the presence of a methoxy (B1213986) group at the 6-position and an acetate group at the 1-position of the naphthalene ring. This specific arrangement of functional groups imparts a distinct electronic and steric profile to the molecule. The methoxy group, being an electron-donating group, can influence the reactivity of the naphthalene ring system, while the acetate group provides a site for further chemical transformations.

The broader family of naphthalene derivatives exhibits a wide array of properties. For instance, naphthalene-based dyes are known for their high quantum yields and photostability due to the rigid and extended π-electron conjugation of the naphthalene core. nih.gov These characteristics make them suitable for applications in electronic devices and as fluorescence probes. nih.gov The introduction of different functional groups, such as in 6-methoxynaphthalen-1-yl acetate, allows for the fine-tuning of these properties.

Significance in Advanced Organic Synthesis and Material Science Research

The utility of 6-methoxynaphthalen-1-yl acetate (B1210297) and its precursors is evident in their role as intermediates in the synthesis of more complex molecules. The synthesis of related compounds, such as ethyl 2-(6-methoxynaphthalen-1-yl)acetate, has been detailed in the literature, showcasing the chemical pathways available for manipulating this class of molecules. nih.gov

A notable synthesis of a related compound involves the reaction of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with ethyl bromoacetate (B1195939) and zinc, followed by dehydrogenation to yield ethyl 2-(6-methoxynaphthalen-1-yl)acetate. nih.gov This multi-step process highlights the versatility of the naphthalene (B1677914) scaffold in accommodating various chemical transformations. nih.gov

| Reaction Step | Reagents and Conditions | Product | Yield |

| Reformatsky-type reaction | 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, ethyl bromoacetate, zinc, iodine, THF, reflux | Mixture of ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)acetate and ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate | 100% (crude mixture) |

| Dehydrogenation | DDQ, benzene, reflux | ethyl 2-(6-methoxynaphthalen-1-yl)acetate | 57% |

| Alkylation | Sodium ethanolate, ethyl carbonate, 110°C | diethyl 2-(6-methoxynaphthalen-1-yl)malonate | 81% |

| Reduction | LiAlH4, THF, reflux | 2-(6-methoxynaphthalen-1-yl)propane-1,3-diol | 42% |

In the realm of material science, naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability. nih.gov The photophysical properties of conjugated naphthalene-thiophene oligomers, for example, have been extensively studied, revealing that the main deactivation channel for these molecules in solution is intersystem crossing. nih.gov Furthermore, the addition of thiophene (B33073) units can enhance fluorescence. nih.gov

The investigation of naphthalene bridged disilanes has shown that these compounds exhibit red-shifted absorption compared to naphthalene, indicating extended conjugation. rsc.org Their fluorescence quantum yields are solvent-dependent, with increases observed in non-polar solvents, suggesting the formation of excited-state dimers. rsc.org These findings underscore the potential for tuning the optical and electronic properties of naphthalene derivatives through chemical modification, a principle that can be extended to 6-methoxynaphthalen-1-yl acetate. The inherent fluorescence of the naphthalene core, combined with the electronic influence of the methoxy (B1213986) and acetate groups, suggests potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Overview of Current Research Trajectories and Future Directions for 6 Methoxynaphthalen 1 Yl Acetate

Direct Esterification of 6-Methoxynaphthalen-1-ol (B1311680) with Acetic Acid

Direct esterification, a fundamental reaction in organic chemistry, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This equilibrium-driven process often requires the removal of water to favor the formation of the product.

Brønsted Acid Catalysis in Esterification Reactions

Brønsted acids are commonly employed as catalysts in esterification reactions to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com

Strong mineral acids like sulfuric acid (H2SO4) and hydrochloric acid (HCl) are effective homogeneous catalysts for the esterification of phenols. google.comresearchgate.net These catalysts are dissolved in the reaction mixture, leading to high reaction rates. For instance, the esterification of phenols with acetic acid can be efficiently catalyzed by sulfuric acid. google.com The use of an excess of the carboxylic acid can help drive the reaction towards the ester product. google.com While efficient, the use of homogeneous catalysts can present challenges in product purification and catalyst recovery, and may lead to corrosion issues. mdpi.com

Table 1: Comparison of Homogeneous Acid Catalysts for Phenol Esterification

| Catalyst | Advantages | Disadvantages |

| Sulfuric Acid (H2SO4) | High catalytic activity, readily available, and cost-effective. researchgate.net | Can cause side reactions like dehydration and charring, corrosive, and difficult to separate from the product. mdpi.com |

| Hydrochloric Acid (HCl) | Effective catalyst, often used in gaseous form. commonorganicchemistry.com | Corrosive and can be volatile, posing handling challenges. |

| p-Toluenesulfonic acid (TsOH) | Solid, non-volatile acid, making it easier to handle than liquid acids. masterorganicchemistry.com | Can be more expensive than mineral acids. |

This table provides a general comparison based on typical esterification reactions.

Heterogeneous catalysts, such as zeolites, offer a greener alternative to homogeneous catalysts. mdpi.com Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined pore structure that can provide shape-selectivity in catalytic reactions. mdpi.com Their solid nature allows for easy separation from the reaction mixture, minimizing product contamination and enabling catalyst recycling. mdpi.com Zeolites with large pores, such as FAU and beta zeolites, have been shown to be effective catalysts for ester production. mdpi.com The acidic sites within the zeolite framework facilitate the esterification reaction.

Enzyme-Catalyzed Esterification for Selective Synthesis

Enzymatic catalysis, particularly using lipases, offers a highly selective and mild method for ester synthesis. unimi.it Lipases are enzymes that catalyze the hydrolysis of fats in nature but can be used to catalyze esterification in non-aqueous environments. nih.gov This biocatalytic approach is advantageous for its high regioselectivity and enantioselectivity, operating under mild reaction conditions which helps to avoid the formation of byproducts. unimi.it Lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized to enhance stability and reusability, have demonstrated high efficiency in catalyzing the esterification of various alcohols. beilstein-journals.orgnih.gov The use of an acyl donor, such as vinyl acetate, can drive the reaction forward. researchgate.net

Steglich-Type Esterification Strategies

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org This method is particularly useful for the synthesis of esters from sterically hindered alcohols or acid-sensitive substrates. organic-chemistry.org The reaction proceeds at room temperature and generates dicyclohexylurea (DCU) as a byproduct, which drives the reaction by consuming the water formed. wikipedia.org While not a direct esterification with acetic acid, this strategy can be adapted for the synthesis of acetates by employing acetic acid as the carboxylic acid component. A key advantage is the avoidance of harsh acidic conditions. jove.comyoutube.com

Acylation of 6-Methoxynaphthalen-1-ol using Acetic Anhydride (B1165640)

Acylation with acetic anhydride is a highly effective method for the synthesis of acetate esters from alcohols and phenols. organic-chemistry.orggoogle.comgoogle.com Acetic anhydride is more reactive than acetic acid, and the reaction is often irreversible, leading to high yields of the desired ester.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. nih.gov The use of 4-(dimethylamino)pyridine (DMAP) as a co-catalyst can significantly accelerate the rate of acylation. mdpi.com The reaction is generally performed by dissolving the alcohol or phenol in a suitable solvent, such as pyridine or dichloromethane, and then adding acetic anhydride. nih.gov The reaction mixture is typically stirred at room temperature until completion. nih.gov

Table 2: Comparison of Synthetic Methodologies for 6-Methoxynaphthalen-1-yl Acetate

| Method | Reagents | Catalyst | Key Features |

| Direct Esterification | 6-Methoxynaphthalen-1-ol, Acetic Acid | Brønsted Acid (e.g., H2SO4, Zeolites) | Equilibrium reaction, requires water removal for high yields. google.commdpi.com |

| Enzyme-Catalyzed Esterification | 6-Methoxynaphthalen-1-ol, Acyl Donor (e.g., Vinyl Acetate) | Lipase (e.g., CALB) | High selectivity, mild reaction conditions. unimi.itbeilstein-journals.org |

| Steglich-Type Esterification | 6-Methoxynaphthalen-1-ol, Acetic Acid | DCC, DMAP | Mild conditions, suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org |

| Acylation | 6-Methoxynaphthalen-1-ol, Acetic Anhydride | Pyridine, DMAP | High reactivity, generally irreversible, high yields. nih.govmdpi.com |

This table summarizes the key aspects of the different synthetic routes.

Optimization of Reaction Conditions and Reagents (e.g., DMAP)

The efficiency of the acetylation of 6-methoxynaphthalen-1-ol is highly dependent on the chosen reaction conditions and reagents. While the reaction can proceed with acetic anhydride alone, the inclusion of a catalyst is standard practice to achieve higher yields in shorter timeframes. Both acid and base catalysts are utilized for this purpose. mdpi.com

4-(Dimethylamino)pyridine (DMAP) is a particularly effective nucleophilic catalyst for the acylation of alcohols and phenols, including sterically hindered ones. researchgate.net Its high catalytic activity is attributed to its ability to react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. utrgv.edunih.gov This intermediate is more susceptible to nucleophilic attack by the hydroxyl group of 6-methoxynaphthalen-1-ol than acetic anhydride itself. The reaction is typically conducted in an inert solvent like dichloromethane, often with an auxiliary base such as triethylamine (B128534) to neutralize the acetic acid byproduct. utrgv.edunih.gov

Other bases, such as pyridine and sodium bicarbonate, are also effective. Pyridine can act as both a catalyst and a solvent. rsc.org Sodium bicarbonate offers a mild and inexpensive option, promoting the reaction efficiently at room temperature and simplifying the work-up procedure due to its insolubility in many organic solvents. mdpi.com The choice of solvent can also be critical; for instance, some acylation reactions on naphthalene rings show different regioselectivity depending on the solvent used. conicet.gov.arrsc.org

Optimization studies often involve screening various catalysts, solvents, temperatures, and reaction times to identify the most efficient and selective conditions. Below is a comparative table illustrating the effect of different catalytic systems on phenol acetylation.

Table 1: Comparison of Catalytic Systems for Phenol Acetylation

| Catalyst System | Acylating Agent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| DMAP / Triethylamine | Acetic Anhydride | Dichloromethane | Room Temp | High | utrgv.edunih.gov |

| Pyridine | Acetic Anhydride | Pyridine / CCl4 | Varies | Good to High | rsc.org |

| Sodium Bicarbonate | Acetic Anhydride | Ethyl Acetate | Room Temp | Good to Excellent | mdpi.com |

| Catalyst-Free | Acetic Anhydride | None | 60 °C | High | mdpi.com |

Mechanistic Analysis of Acetic Anhydride Reactions

The acetylation of a phenol like 6-methoxynaphthalen-1-ol with acetic anhydride can proceed through several mechanistic pathways, largely dependent on the presence and nature of the catalyst.

In a catalyst-free system , the lone pair of electrons on the phenolic oxygen directly attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and forming a protonated ester. A subsequent deprotonation step yields the final product, 6-methoxynaphthalen-1-yl acetate, and acetic acid. mdpi.com

With a base catalyst like pyridine or DMAP, the mechanism is significantly accelerated. The reaction proceeds via a nucleophilic catalysis pathway. nih.gov

Activation of the Acylating Agent: The nucleophilic catalyst (e.g., DMAP) attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium salt intermediate. researchgate.netutrgv.edu This intermediate is much more reactive towards alcohols than acetic anhydride itself.

Nucleophilic Attack: The hydroxyl group of 6-methoxynaphthalen-1-ol attacks the acetyl group of the activated intermediate.

Product Formation: This leads to the formation of the ester product and regeneration of the catalyst. An auxiliary base, if present, neutralizes the resulting acetic acid. utrgv.edu

Theoretical and experimental studies strongly support this nucleophilic catalysis pathway as the most energetically favorable route, significantly lowering the reaction barrier compared to the uncatalyzed or purely base-catalyzed (where the base deprotonates the phenol first) pathways. nih.gov

Multi-Step Synthetic Sequences Incorporating Naphthalene Precursors

The direct precursor, 6-methoxynaphthalen-1-ol, is itself often synthesized through multi-step sequences starting from more readily available naphthalene derivatives. lifechemicals.com These sequences are crucial for establishing the correct substitution pattern on the naphthalene core. Naphthalene derivatives are important building blocks for a wide range of pharmaceuticals and materials. lifechemicals.comnih.gov

A common starting material is 2-methoxynaphthalene (B124790) (nerolin). Friedel-Crafts acylation of 2-methoxynaphthalene can introduce an acetyl group onto the ring. The position of this acylation is highly dependent on reaction conditions, particularly the solvent. conicet.gov.arrsc.orgorgsyn.org For example, using nitrobenzene (B124822) as a solvent favors acylation at the 6-position to produce 2-acetyl-6-methoxynaphthalene, a key intermediate for the anti-inflammatory drug Nabumetone. orgsyn.orggoogle.com This ketone can then be transformed into the desired 6-methoxynaphthalen-1-ol through various functional group interconversions.

Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com In the synthesis of 6-methoxynaphthalen-1-ol and its subsequent acetate, several FGI strategies are employed.

Ketone to Hydroxyl Group: A common transformation involves the reduction of a carbonyl group. For instance, if a synthetic route yields an acetylnaphthalene derivative, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com

Aromatic Substitution: Electrophilic aromatic substitution is fundamental to introducing groups onto the naphthalene ring. However, controlling the regioselectivity can be challenging. nih.gov Directing groups already present on the ring play a crucial role in determining the position of incoming substituents. researchgate.net

Skeletal Editing: More advanced strategies involve the transmutation of atoms within a heterocyclic precursor to form the naphthalene skeleton. For example, isoquinolines can be converted into substituted naphthalenes through a sequence involving ring-opening, 6π-electrocyclization, and elimination, providing novel entry points to functionalized naphthalenes. nih.govresearchgate.net

Stereoselective Synthesis Approaches for Naphthalene Derivatives

While 6-methoxynaphthalen-1-yl acetate itself is an achiral molecule, the synthesis of related naphthalene derivatives often requires stereoselective methods, particularly when chiral centers are present in side chains attached to the naphthalene core. These approaches are critical in pharmaceutical synthesis where often only one enantiomer of a drug is active.

One important strategy is the asymmetric reduction of ketones. For example, the asymmetric reduction of 1-(6-methoxynaphthalen-2-yl)ethanone using biocatalysts like Candida parapsilosis can produce the corresponding chiral alcohol with high enantiomeric excess. researchgate.net This demonstrates a powerful method for creating stereocenters adjacent to the naphthalene ring.

Another approach involves the use of chiral auxiliaries or catalysts in reactions that create stereocenters. While not directly applied to the synthesis of the achiral target compound, the principles are central to the broader field of naphthalene chemistry. The development of methods for the regioselective and stereoselective functionalization of the naphthalene nucleus remains an active area of research, driven by the demand for complex, biologically active molecules. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of 6-Methoxynaphthalen-1-yl Acetate

Applying the principles of green chemistry to the synthesis of 6-methoxynaphthalen-1-yl acetate aims to reduce the environmental impact of the process. nih.gov This involves considering aspects like atom economy, the use of safer solvents and catalysts, and energy efficiency. nih.govsophim.com

Atom Economy: The acetylation reaction itself generally has good atom economy, as most atoms from the reactants (6-methoxynaphthalen-1-ol and acetic anhydride) are incorporated into the desired product and a co-product (acetic acid). nih.gov

Safer Solvents and Catalysts: A key focus of green synthesis is replacing hazardous solvents and reagents. Traditional Friedel-Crafts acylations often use stoichiometric amounts of corrosive Lewis acids like AlCl₃ and hazardous solvents like nitrobenzene. google.comorientjchem.org Green alternatives include the use of solid acid catalysts like zeolites, which are reusable and reduce waste. orientjchem.org For the esterification step, moving from volatile organic solvents to solvent-free conditions is a significant improvement. mdpi.com The use of mild, biodegradable catalysts like tannic acid or reusable resins like Dowex H+ also aligns with green chemistry principles. orientjchem.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature instead of requiring heating reduces energy consumption. nih.gov Methods utilizing catalysts like sodium bicarbonate or DMAP that are efficient at room temperature are preferable. mdpi.comsemanticscholar.org Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating. researchgate.net

The development of one-pot, multi-step syntheses, where reactants are subjected to successive reactions in a single reactor, can also enhance the greenness of a process by minimizing solvent use and purification steps between stages. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a definitive map of the proton and carbon framework of 6-methoxynaphthalen-1-yl acetate can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of 6-methoxynaphthalen-1-yl acetate is anticipated to reveal distinct signals corresponding to the aromatic protons on the naphthalene ring, the methoxy (B1213986) group protons, and the acetyl group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing acetate group, leading to a predictable pattern of resonances.

The aromatic region will display a set of coupled multiplets. The proton at the C2 position is expected to be a doublet, coupled to the proton at C3. Similarly, the proton at C4 will appear as a doublet, coupled to the proton at C3. The proton at C3 will, in turn, be a doublet of doublets due to coupling with both H2 and H4. The protons on the other ring (C5, C7, and C8) will also exhibit characteristic splitting patterns based on their coupling with adjacent protons. The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acetyl methyl protons will also appear as a singlet, but further upfield, generally around 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 6-Methoxynaphthalen-1-yl Acetate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.2-7.4 | d | ~8.0 |

| H-3 | 7.5-7.7 | t | ~8.0 |

| H-4 | 7.8-8.0 | d | ~8.0 |

| H-5 | 7.1-7.3 | d | ~2.5 |

| H-7 | 7.3-7.5 | dd | ~9.0, 2.5 |

| H-8 | 7.9-8.1 | d | ~9.0 |

| -OCH₃ | 3.9-4.1 | s | - |

| -COCH₃ | 2.3-2.5 | s | - |

Note: The predicted values are based on analogous compounds and general substituent effects on naphthalene systems.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For 6-methoxynaphthalen-1-yl acetate, a total of 13 distinct carbon signals are expected. The chemical shifts will be influenced by the attached functional groups and their position on the naphthalene ring.

The carbonyl carbon of the acetate group will appear significantly downfield, typically in the 168-172 ppm region. The carbon attached to the oxygen of the acetate group (C1) will also be downfield, as will the carbon bearing the methoxy group (C6). The remaining aromatic carbons will resonate in the typical range for naphthalenic systems, with variations due to the substituent effects. The methoxy carbon will produce a signal around 55-58 ppm, and the acetyl methyl carbon will be found upfield, around 20-23 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Methoxynaphthalen-1-yl Acetate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145-148 |

| C-2 | 118-121 |

| C-3 | 125-128 |

| C-4 | 120-123 |

| C-4a | 128-131 |

| C-5 | 105-108 |

| C-6 | 157-160 |

| C-7 | 115-118 |

| C-8 | 129-132 |

| C-8a | 135-138 |

| -C=O | 169-172 |

| -OCH₃ | 55-58 |

| -COCH₃ | 20-23 |

Note: These predictions are based on additive models and data from similar substituted naphthalenes.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 6-methoxynaphthalen-1-yl acetate, COSY would show correlations between adjacent aromatic protons, such as H-2 with H-3, H-3 with H-4, and H-7 with H-8. This is instrumental in piecing together the spin systems within the naphthalene rings. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum. For example, the proton signal for H-5 would show a cross-peak with the carbon signal for C-5. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for confirming the placement of substituents. For instance, the methyl protons of the acetate group would show a correlation to the carbonyl carbon (two bonds away) and to the C-1 carbon of the naphthalene ring (three bonds away). Similarly, the methoxy protons would show a correlation to the C-6 carbon. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 6-methoxynaphthalen-1-yl acetate will be characterized by absorption bands corresponding to the vibrations of its specific functional groups. A strong absorption band is expected for the C=O stretching of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will likely produce two bands, one in the 1250-1300 cm⁻¹ region and another in the 1000-1100 cm⁻¹ region.

The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and acetyl methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 6-Methoxynaphthalen-1-yl Acetate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| C=O Ester Stretch | 1735-1750 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Ester Stretch | 1250-1300, 1000-1100 | Strong |

| C-O Methoxy Stretch | ~1250 | Strong |

| C-H Bending (out-of-plane) | 750-900 | Strong |

Note: Predicted frequencies are based on characteristic group frequencies and data from similar aromatic esters.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar bonds often give rise to strong Raman signals. The aromatic ring vibrations, particularly the symmetric "breathing" modes of the naphthalene system, are expected to be prominent in the Raman spectrum.

The C=C stretching vibrations of the naphthalene ring will be strong in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations will also be present. The C=O stretch of the ester may be weaker in the Raman spectrum compared to the IR. The FT-Raman spectrum can be particularly useful for observing the skeletal vibrations of the naphthalene core.

Table 4: Predicted FT-Raman Shifts for 6-Methoxynaphthalen-1-yl Acetate

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Strong |

| Aromatic C=C Stretch | 1500-1650 | Strong |

| Ring Breathing Modes | 1300-1400 | Strong |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| C=O Ester Stretch | 1735-1750 | Weak-Medium |

Note: Predictions are based on the expected Raman activity of functional groups in a naphthalene derivative.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of their ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. For 6-methoxynaphthalen-1-yl acetate, ESI-MS would be expected to readily produce the protonated molecular ion, [M+H]⁺, and potentially adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The detection of these ions allows for the unambiguous determination of the compound's molecular weight.

Table 1: Predicted ESI-MS Data for 6-Methoxynaphthalen-1-yl Acetate

| Ion Species | Predicted m/z |

| [M+H]⁺ | 217.08 |

| [M+Na]⁺ | 239.06 |

| [M+K]⁺ | 255.04 |

This is an interactive data table. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For 6-methoxynaphthalen-1-yl acetate (C₁₃H₁₂O₃), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimentally determined value to confirm its elemental formula.

Table 2: Predicted HRMS Data for 6-Methoxynaphthalen-1-yl Acetate

| Molecular Formula | Ion Type | Calculated Exact Mass |

| C₁₃H₁₂O₃ | [M]⁺˙ | 216.0786 |

| C₁₃H₁₂O₃ | [M+H]⁺ | 217.0865 |

| C₁₃H₁₂O₃ | [M+Na]⁺ | 239.0684 |

This is an interactive data table. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like 6-methoxynaphthalen-1-yl acetate. In addition to confirming the purity of a sample, the electron ionization (EI) method employed in GC-MS provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

The expected fragmentation of 6-methoxynaphthalen-1-yl acetate would likely involve the initial loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), followed by further fragmentation of the resulting 6-methoxynaphthalen-1-ol cation.

Table 3: Plausible Mass Fragmentation Pattern of 6-Methoxynaphthalen-1-yl Acetate in GC-MS

| m/z | Proposed Fragment |

| 216 | [M]⁺˙ (Molecular Ion) |

| 174 | [M - CH₂CO]⁺˙ |

| 159 | [M - CH₂CO - CH₃]⁺ |

| 131 | [M - CH₂CO - CH₃ - CO]⁺ |

This is an interactive data table. You can sort and filter the data.

Electronic Absorption and Chiroptical Spectroscopy

Electronic absorption and chiroptical spectroscopy probe the electronic structure of a molecule by examining how it interacts with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of 6-methoxynaphthalen-1-yl acetate is expected to be dominated by π→π* transitions within the naphthalene ring system. The presence of the methoxy and acetate substituents will influence the position and intensity of the absorption bands. Based on data for similar methoxynaphthalene derivatives, strong absorption bands are anticipated in the UV region. For instance, a study on a Schiff base derived from 4-methoxynaphthalene-1-carbaldehyde reported absorption maxima that can provide a reference for the electronic transitions of the methoxynaphthalene chromophore. nih.gov

Table 4: Expected UV-Vis Absorption Maxima for 6-Methoxynaphthalen-1-yl Acetate

| Wavelength Range (nm) | Type of Transition |

| ~220-250 | π→π |

| ~280-330 | π→π |

This is an interactive data table. You can sort and filter the data.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While 6-methoxynaphthalen-1-yl acetate itself is achiral, the introduction of a chiral center, for example, by derivatization at a different position on the naphthalene ring or by resolving a chiral axis, would result in an ECD active molecule. The resulting ECD spectrum would provide valuable information about the absolute configuration and conformational preferences of the chiral derivative. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores and auxochromes within the molecule.

Dimolybdenum Tetraacetate-Induced Circular Dichroism (ICD) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a crucial aspect of stereochemistry. Among the various chiroptical methods, Induced Circular Dichroism (ICD) utilizing dimolybdenum tetraacetate, [Mo₂(OAc)₄], has emerged as a sensitive and effective technique, particularly for elucidating the stereochemistry of chiral alcohols and other functional groups capable of ligating to the dimolybdenum core. This method relies on the in situ formation of a chiral complex between the analyte and the achiral [Mo₂(OAc)₄] chromophore. The resulting complex exhibits characteristic Cotton effects in its circular dichroism (CD) spectrum, the signs of which can be empirically correlated to the absolute configuration of the analyte.

The underlying principle of this technique is the transfer of chirality from the chiral ligand (the analyte) to the dimolybdenum core. The d-d electronic transitions of the [Mo₂(OAc)₄] core, which are inactive in the CD spectrum of the achiral dimolybdenum species itself, become optically active upon complexation with a chiral molecule. This induction of optical activity results in a characteristic CD spectrum, typically in the 300-500 nm range, which is directly related to the spatial arrangement of the substituents around the chiral center of the analyte.

For chiral secondary alcohols, such as a hypothetical chiral derivative of 6-methoxynaphthalen-1-ol, the hydroxyl group acts as a binding site for the dimolybdenum cluster. The formation of the 1:1 complex between the chiral alcohol and [Mo₂(OAc)₄] creates a sterically constrained environment. The preferred conformation of the resulting complex is dictated by minimizing steric interactions between the substituents on the chiral carbon and the bulky dimolybdenum moiety.

An empirical helicity rule is often applied to correlate the sign of the observed Cotton effects with the absolute configuration of the chiral alcohol. This rule considers the torsional angle between the C-O bond of the alcohol and the C-H bond (or the bond to the smallest substituent) at the stereogenic center when viewed along the C-O bond. A positive torsional angle (clockwise) generally leads to a positive Cotton effect in a specific region of the CD spectrum, while a negative torsional angle (counter-clockwise) results in a negative Cotton effect. The exact wavelength and intensity of these Cotton effects can be influenced by the solvent and the specific structure of the analyte.

While no specific experimental data for the application of this method to 6-methoxynaphthalen-1-yl acetate is publicly available, the following table illustrates the expected ICD data for a hypothetical chiral derivative of 6-methoxynaphthalen-1-ol, demonstrating how the sign of the Cotton effect would be used to assign the absolute configuration.

| Hypothetical Enantiomer of a 6-Methoxynaphthalen-1-ol Derivative | Observed Cotton Effect (λ, nm) | Sign of Cotton Effect (Δε) | Assigned Absolute Configuration |

|---|---|---|---|

| Enantiomer A | ~310 | Positive | R (Hypothetical) |

| Enantiomer B | ~310 | Negative | S (Hypothetical) |

Crystallographic and Solid-State Investigations of 6-Methoxynaphthalen-1-yl Acetate

Information regarding the crystallographic and solid-state investigations of the specific chemical compound “Acetic acid; 6-methoxynaphthalen-1-ol,” also known as 6-methoxynaphthalen-1-yl acetate, is not available in the currently accessible scientific literature and crystallographic databases.

Extensive searches for experimental data from single-crystal X-ray diffraction studies, which are essential for the definitive determination of a compound's crystal structure, did not yield any specific results for 6-methoxynaphthalen-1-yl acetate. Consequently, a detailed analysis of its crystal packing, intermolecular interactions—including hydrogen bonding networks and aromatic stacking—and any potential polymorphism or co-crystallization behavior cannot be provided.

Hirshfeld surface analysis, a computational method used to quantify intermolecular contacts within a crystal lattice, is also contingent on the availability of crystallographic data. Without the foundational crystal structure information, such an analysis cannot be performed.

While crystallographic studies have been conducted on various other naphthalene derivatives, the specific arrangement of atoms and molecules in the solid state for 6-methoxynaphthalen-1-yl acetate remains uncharacterized in the public domain. Therefore, the detailed structural outline requested cannot be fulfilled at this time.

Theoretical and Computational Chemistry Studies of 6 Methoxynaphthalen 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide a detailed picture of the electron distribution and energy landscape, which in turn dictate the molecule's structure, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. researchgate.net This method is particularly effective for studying the electronic structure of organic molecules.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, known to provide reliable results for molecular geometries and vibrational frequencies. chem-soc.siinpressco.com The 6-31G(d,p) basis set is a popular choice that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions. chem-soc.siinpressco.com

For instance, in studies of the acetate (B1210297) group, the B3LYP/6-31G(d,p) level of theory has been shown to yield an optimal structure when compared to experimental data. chem-soc.si Similarly, for the related compound 1,5-dimethoxynaphthalene, calculations using the B3LYP/6-31G(d,p) method have been successfully employed to study its molecular structure and vibrational spectra. nih.gov The validation of these methods often involves comparing the calculated results with experimental data, such as X-ray diffraction for geometries and infrared and Raman spectroscopy for vibrational frequencies.

| Method | Description | Typical Application |

|---|---|---|

| B3LYP Functional | A hybrid exchange-correlation functional that combines Hartree-Fock exchange with DFT exchange and correlation. | Geometry optimization, vibrational frequency calculation, and electronic property prediction. chem-soc.siinpressco.com |

| 6-31G(d,p) Basis Set | A Pople-style basis set of double-zeta quality that includes polarization functions on both heavy and hydrogen atoms. | Provides a good balance between accuracy and computational cost for organic molecules. chem-soc.siinpressco.com |

To achieve higher accuracy, particularly for systems where electron correlation effects are significant, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory to the second order (MP2) is one such method that offers an improvement over DFT for certain properties, although it comes with a higher computational cost. nih.govnih.gov

For aromatic systems like naphthalene dimers, MP2 has been used to study intermolecular interactions. researchgate.net However, it is known that MP2 can sometimes overestimate π-stacking interactions in such systems when compared to the "gold standard" CCSD(T) method. researchgate.net Spin-component scaled MP2 (SCS-MP2) is a modification that can improve the accuracy for non-covalent interactions in aromatic systems. nih.gov While no specific MP2 studies on 6-methoxynaphthalen-1-yl acetate are available, these findings for related systems suggest that for highly accurate energy calculations, methods beyond standard DFT, such as MP2 or even more advanced coupled-cluster methods, would be necessary. researchgate.net

Density Functional Theory (DFT) Applications

Prediction of Spectroscopic Properties and Spectral Simulations

Computational methods are invaluable for interpreting and predicting spectroscopic data. Theoretical calculations can provide a detailed assignment of vibrational modes and simulate electronic absorption spectra, aiding in the characterization of molecules.

Theoretical vibrational frequency calculations are a powerful tool for assigning the bands observed in experimental infrared (IR) and Raman spectra. By using methods like B3LYP/6-31G(d,p), a set of harmonic vibrational frequencies can be computed. These calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

A Potential Energy Distribution (PED) analysis further refines the assignment of vibrational modes by quantifying the contribution of each internal coordinate (such as bond stretches, angle bends, and torsions) to a particular normal mode of vibration. researchgate.net For example, a PED would allow for the unambiguous assignment of the C=O stretching mode of the acetate group or the C-H bending modes of the naphthalene ring system.

While a specific PED for 6-methoxynaphthalen-1-yl acetate is not available, studies on the acetate group using B3LYP/6-31G(d,p) have identified the characteristic vibrational modes. chem-soc.si

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C=O) | 1855.35 | Carbonyl stretch |

| ν(C-O) | 1216.97 | Carbon-oxygen stretch |

| δ(OCO) | 682.16 | OCO deformation |

| ρ(CH₃) | 1002.36 | Methyl rock |

Data adapted from a study on acetic acid. chem-soc.si

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules and simulating their UV-Vis absorption spectra. mdpi.comresearchgate.net This approach can predict the electronic transitions, their corresponding excitation energies (which translate to absorption wavelengths), and their intensities (oscillator strengths). mdpi.com

The choice of functional and basis set is also critical for TD-DFT calculations. For instance, TD-DFT calculations on naphthalene have been performed using the B3LYP functional to analyze its UV-Vis spectrum. ssrn.com Such simulations can help in understanding the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions, and how substituents on the aromatic ring affect the absorption maxima. chemrxiv.org While specific TD-DFT data for 6-methoxynaphthalen-1-yl acetate is not available, this methodology would be the standard approach to predict its UV-Vis spectrum and understand its photophysical properties. researchgate.net

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), offering valuable support in the assignment of experimental spectra and in the structural analysis of molecules like 6-Methoxynaphthalen-1-yl acetate.

The most common and reliable method for calculating NMR spectra is the Gauge-Independent Atomic Orbital (GIAO) approach, often employed within Density Functional Theory (DFT). youtube.com This method involves optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). modgraph.co.ukoregonstate.edu

For 6-Methoxynaphthalen-1-yl acetate, theoretical calculations would predict the ¹H and ¹³C chemical shifts. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the methoxy (B1213986) group protons, and the acetyl group protons. Similarly, the ¹³C NMR spectrum would provide shifts for each carbon atom, including the quaternary carbons of the naphthalene core and the carbonyl carbon of the ester group.

Discrepancies between calculated and experimental shifts can arise from factors such as solvent effects, vibrational averaging, and the specific level of theory and basis set used in the calculation. modgraph.co.uk Therefore, calculations are often performed using a Polarizable Continuum Model (PCM) to simulate the solvent environment, providing results that are more comparable to experimental data obtained in solution.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-Methoxynaphthalen-1-yl Acetate (Note: This data is illustrative and not based on actual experimental or computational results.)

| Atom Number | Calculated ¹³C Shift (ppm) | Atom Label | Calculated ¹H Shift (ppm) |

|---|---|---|---|

| C1 | 145.8 | H2 | 7.35 |

| C2 | 120.5 | H3 | 7.42 |

| C3 | 128.9 | H4 | 7.91 |

| C4 | 122.1 | H5 | 7.85 |

| C4a | 127.3 | H7 | 7.25 |

| C5 | 129.5 | H8 | 7.30 |

| C6 | 158.2 | OCH₃ | 3.95 |

| C7 | 105.7 | CH₃CO | 2.45 |

| C8 | 119.8 | ||

| C8a | 130.1 | ||

| C=O | 169.5 | ||

| CH₃ | 21.2 |

Analysis of Molecular Reactivity and Interaction Sites

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. For 6-Methoxynaphthalen-1-yl acetate, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted naphthalene ring, while the LUMO would likely have significant contributions from the carbonyl group and the aromatic system.

Table 2: Hypothetical FMO Energies and HOMO-LUMO Gap for 6-Methoxynaphthalen-1-yl Acetate (Note: This data is illustrative and not based on actual computational results.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.25 |

| E(LUMO) | -1.15 |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.denih.gov It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. preprints.org The MEP map is color-coded to indicate different potential regions: red areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov Green and yellow regions represent intermediate or neutral potential.

For 6-Methoxynaphthalen-1-yl acetate, the MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen of the ester group, highlighting its role as a primary site for electrophilic interaction (e.g., protonation). The methoxy oxygen would also exhibit negative potential. Regions of positive potential (blue) might be found near the hydrogen atoms, particularly those on the aromatic ring. Such maps are invaluable for predicting non-covalent interactions and the initial steps of chemical reactions. rsc.org

Based on DFT, a set of "global" and "local" reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. chemrxiv.orgchemrxiv.org These descriptors are derived from the HOMO and LUMO energies.

Ionization Potential (I): The energy required to remove an electron (approximated as -E(HOMO)).

Electron Affinity (A): The energy released when an electron is added (approximated as -E(LUMO)).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Harder molecules are less reactive.

Chemical Potential (μ): The escaping tendency of electrons (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η). dergipark.org.tr

Local Reactivity Descriptors , such as the Fukui function, identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

Table 3: Hypothetical Global Reactivity Descriptors for 6-Methoxynaphthalen-1-yl Acetate (Note: This data is illustrative and not based on actual computational results.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.15 |

| Chemical Hardness (η) | 2.55 |

| Chemical Potential (μ) | -3.70 |

Intramolecular Interactions and Conformational Landscape Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to characterize chemical bonding and intramolecular interactions. AIM analysis partitions the molecule into atomic basins based on the topology of the electron density.

The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs reveal the nature of the chemical bond. Key parameters include:

Electron Density (ρ(r)): Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

Table 4: Hypothetical AIM Parameters for Selected Bonds in 6-Methoxynaphthalen-1-yl Acetate (Note: This data is illustrative and not based on actual computational results.)

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Type |

|---|---|---|---|

| C=O | 0.350 | -0.620 | Covalent (shared) |

| C-O (ester) | 0.260 | -0.450 | Covalent (shared) |

| C-C (aromatic) | 0.310 | -0.550 | Covalent (shared) |

| C-H (aromatic) | 0.280 | -0.480 | Covalent (shared) |

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of 6-methoxynaphthalen-1-yl acetate is not static. Rotation around its single bonds, particularly the C-O bonds of the ester group, gives rise to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements, known as conformers, and to determine the energy barriers that separate them.

A primary tool for this exploration is the Potential Energy Surface (PES) scan. uni-muenchen.deepfl.ch In a relaxed PES scan, a specific dihedral angle is systematically varied in discrete steps, and at each step, the remainder of the molecule's geometry is optimized to find the lowest energy structure for that constrained angle. joaquinbarroso.com By plotting the resulting energy at each step against the dihedral angle, a one-dimensional slice of the multidimensional potential energy surface is generated. This plot reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks that represent the transition states between them. uni-muenchen.de

For 6-methoxynaphthalen-1-yl acetate, key dihedral angles to investigate would be those defining the orientation of the acetyl group relative to the naphthalene ring. The PES scan would likely be performed using Density Functional Theory (DFT) methods, which offer a good balance of accuracy and computational cost for molecules of this size.

Interactive Table 1: Illustrative Potential Energy Surface Scan Data for Rotation Around the Naphthalene-Oxygen Bond

This table represents hypothetical data from a relaxed PES scan of the C(naphthyl)-O(ester)-C(carbonyl)-O dihedral angle, illustrating how the relative energy changes with the conformation.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 |

| 30 | 1.8 |

| 60 | 0.5 |

| 90 | 0.0 |

| 120 | 0.6 |

| 150 | 2.0 |

| 180 | 3.0 |

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis identifies stable, static structures, molecular dynamics (MD) simulations provide insight into the compound's behavior over time in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules, generating a trajectory that describes their positions and velocities over a period of time.

From this trajectory, a wealth of information about the dynamic behavior of 6-methoxynaphthalen-1-yl acetate can be extracted. For instance, fluctuations in bond lengths, bond angles, and dihedral angles can be monitored to understand the molecule's flexibility. The simulation can also reveal how the molecule interacts with solvent molecules, for example, through the formation of transient hydrogen bonds. Important metrics such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time, while the radius of gyration can indicate how compact the structure remains.

Interactive Table 2: Illustrative Data from a Molecular Dynamics Simulation

This table provides an example of the types of average properties that can be calculated from an MD simulation of 6-methoxynaphthalen-1-yl acetate in a water box.

| Property | Average Value | Standard Deviation |

| RMSD of backbone atoms (Å) | 1.2 | 0.3 |

| Radius of Gyration (Å) | 4.5 | 0.2 |

| Solvent Accessible Surface Area (Ų) | 350 | 15 |

| Number of Hydrogen Bonds with Water | 2.1 | 0.8 |

Prediction of Non-linear Optical (NLO) Properties and First Hyperpolarizability

Organic molecules with extensive π-conjugated systems, such as the naphthalene core in 6-methoxynaphthalen-1-yl acetate, are of interest for their potential non-linear optical (NLO) properties. These properties are relevant for applications in photonics and optoelectronics. uni-muenchen.de Computational methods, particularly DFT, are frequently used to predict the NLO response of molecules.

The key quantities of interest are the molecular polarizability (α) and the first hyperpolarizability (β). The first hyperpolarizability is a measure of the second-order NLO response. Calculations of these properties are highly sensitive to the chosen level of theory, including the exchange-correlation functional and the basis set. uni-muenchen.de Functionals such as B3LYP, CAM-B3LYP, and M06-2X are often employed, typically with Pople-style basis sets that include diffuse and polarization functions (e.g., 6-311++G(2d,2p)) to accurately describe the electron distribution. researchgate.net The calculations can predict both the static (at zero frequency) and dynamic (frequency-dependent) hyperpolarizabilities. researchgate.net The computed values are often compared to a reference compound, such as urea (B33335), to gauge the potential NLO activity of the molecule . readthedocs.io

Interactive Table 3: Illustrative Calculated NLO Properties

This table shows hypothetical NLO properties for 6-methoxynaphthalen-1-yl acetate calculated using DFT, with urea as a reference. The values are in atomic units (a.u.).

| Compound | Method | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) |

| 6-Methoxynaphthalen-1-yl Acetate | CAM-B3LYP/6-311++G(2d,2p) | 3.5 | 180 | 450 |

| Urea (reference) | CAM-B3LYP/6-311++G(2d,2p) | 1.4 | 35 | 30 |

In Silico Modeling for Structure-Property Relationships

In silico modeling allows for the systematic investigation of how modifications to the molecular structure of 6-methoxynaphthalen-1-yl acetate would affect its properties. By creating a series of virtual analogs—for example, by changing the position of the methoxy group or replacing the acetyl group with other substituents—and then calculating the properties for each analog, a quantitative structure-property relationship (QSPR) can be established.

This approach can be used to rationally design molecules with enhanced properties. For instance, if the goal is to increase the first hyperpolarizability, different electron-donating and electron-withdrawing groups could be virtually added to the naphthalene ring system. The calculated hyperpolarizability values for these analogs would then reveal which types of modifications are most effective. This computational screening process is far more rapid and cost-effective than synthesizing and testing each compound in the laboratory.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For 6-methoxynaphthalen-1-yl acetate, one might study its hydrolysis back to 6-methoxynaphthalen-1-ol (B1311680) and acetic acid. Computational methods can be used to map out the entire reaction pathway, from reactants to products.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 6 Methoxynaphthalen 1 Yl Acetate

Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Moiety

The acetate group of 6-methoxynaphthalen-1-yl acetate is a key site for chemical transformation, readily undergoing hydrolysis to yield 6-methoxynaphthalen-1-ol (B1311680) and acetic acid, or transesterification in the presence of other alcohols.

The process involves the nucleophilic attack of water on the carbonyl carbon of the ester. The stability of the resulting tetrahedral intermediate influences the reaction rate. The presence of the bulky and electron-rich naphthalene (B1677914) ring may sterically hinder the approach of the nucleophile and electronically influence the stability of the intermediate compared to a simple alkyl acetate.

Table 1: Thermodynamic Parameters for the Hydrolysis of Methyl Acetate (Model Compound) researchgate.net

| Thermodynamic Parameter | Value |

|---|---|

| Enthalpy Change (ΔH) | 2.04 kJ/mol |

| Entropy Change (ΔS) | -1.52 J/mol·K |

| Gibbs Free Energy Change (ΔG) | 2.50 kJ/mol |

This data represents the hydrolysis of methyl acetate and serves as an illustrative model for the general thermodynamic characteristics of ester hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by acids or bases. masterorganicchemistry.com For 6-methoxynaphthalen-1-yl acetate, reaction with an alcohol (R-OH) would result in the formation of a new ester and the release of 6-methoxynaphthalen-1-ol.

The general mechanism under basic conditions involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the new ester. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.com To drive the reaction to completion, it is common to use the reacting alcohol as the solvent. masterorganicchemistry.com The efficiency of transesterification can be influenced by temperature and pressure, with supercritical conditions being used in some industrial processes to enhance reaction rates and yields. mdpi.comresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring

The naphthalene ring of 6-methoxynaphthalen-1-yl acetate is an aromatic system that can undergo substitution reactions. The outcome is directed by the existing substituents. The methoxy (B1213986) group (-OCH₃) at position 6 is a strong activating group and directs incoming electrophiles to ortho and para positions. The acetate group (-OCOCH₃) at position 1 is a deactivating group, also with ortho, para-directing effects.

In electrophilic aromatic substitution, the activating methoxy group's influence is dominant. For a 6-substituted naphthalene, the preferred positions for electrophilic attack are generally C5 and C7. For a 1-substituted naphthalene, the preferred positions are C2 and C4. The combination of these effects suggests that positions 2, 4, 5, and 7 are the most likely sites for electrophilic attack. For instance, in Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), substitution occurs predominantly at the 6-position ("para" to the methoxy group), though other isomers can be formed depending on reaction conditions like solvent and temperature. stackexchange.comorgsyn.orgchromforum.org

Nucleophilic aromatic substitution (SNAᵣ) on an electron-rich naphthalene ring is generally difficult. masterorganicchemistry.com It typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.gov While the acetate group is moderately electron-withdrawing, S N Aᵣ reactions on 6-methoxynaphthalen-1-yl acetate would be challenging. However, derivatization of the ring with more potent electron-withdrawing groups, such as sulfonyl or phosphinyl groups, can facilitate nucleophilic displacement of the methoxy group by nucleophiles like Grignard reagents. rsc.orgelsevierpure.com

Derivatization and Further Functionalization of the Naphthalene Scaffold

The 6-methoxynaphthalene scaffold is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. researchgate.netnih.gov After hydrolysis of the acetate to 6-methoxynaphthalen-1-ol, the hydroxyl group can be used as a handle for further reactions.

Functionalization strategies can include:

Etherification or Esterification: The phenolic hydroxyl can be converted into various ethers or esters to modify the molecule's properties.

Coupling Reactions: The naphthalene ring can be functionalized through cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Building Block for Bioactive Molecules: The scaffold is a key component of nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen. nih.gov By modifying the functional groups, novel derivatives with potential anticancer or other biological activities can be synthesized. researchgate.net For example, the synthesis of amide derivatives from related scaffolds has been explored to develop M1 positive allosteric modulators for potential Alzheimer's disease treatment. nih.gov The construction of complex heterocyclic systems fused to the naphthalene ring is another avenue for creating novel chemical entities. researchgate.netssrn.com

Isomerization Reactions (referencing related naphthalene derivatives)

Naphthalene derivatives containing exocyclic single bonds, such as the Cₐᵣyl-O bond of the methoxy group, can exhibit geometric isomerism. acs.org Studies on 2-methoxynaphthalene have shown that it can exist as two distinct conformers: a cis (syn) and a trans (anti) isomer, which arise from the rotation around the Cₐᵣyl-O bond. acs.org These isomers can interconvert both thermally and photochemically. acs.org

In the case of 6-methoxynaphthalen-1-yl acetate, similar rotational isomerism can be expected for both the methoxy and the acetate groups. The cis configuration is generally found to be more thermodynamically stable in the ground state. acs.org The energy barrier between these isomers can influence the compound's conformational diversity and its interactions in different environments. This conformational flexibility is an important consideration in the design of functional molecules based on this scaffold. acs.org

Oxidation and Reduction Chemistry of 6-Methoxynaphthalen-1-yl Acetate

The 6-methoxynaphthalene core can undergo both oxidation and reduction reactions, typically targeting the aromatic ring or its substituents.

Oxidation: The naphthalene ring is susceptible to oxidation, though it is more resistant than simpler aromatic rings like benzene. Aerobic oxidation of related isopropyl-substituted methoxynaphthalene derivatives, catalyzed by N-hydroxyphthalimide, can lead to the formation of hydroperoxides, alcohols, and ketones at the benzylic position. researchgate.net Direct oxidation of the aromatic ring would require harsher conditions and could lead to quinone formation or ring cleavage.

Reduction: The naphthalene ring can be reduced via catalytic hydrogenation, although this typically requires high pressure and temperature. A common transformation for derivatives of this scaffold is the reduction of a carbonyl group. For example, the asymmetric reduction of 1-(6-methoxynaphthalen-2-yl)ethanone to the corresponding alcohol is a key step in some syntheses and can be achieved with high enantioselectivity using biocatalysts like Candida parapsilosis. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon is also an effective method for reducing ketones on the naphthalene scaffold, as seen in the synthesis of Nabumetone. google.com The acetate group itself is generally stable to typical catalytic hydrogenation conditions used for reducing aromatic rings or ketones.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 6 Methoxynaphthalen 1 Yl Acetate

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of naphthalene (B1677914) derivatives. It is extensively used for the separation and quantification of these compounds in various matrices, including plasma and reaction mixtures. For instance, a validated HPLC method with UV and mass spectrometry (MS) detection has been established for the determination of the structurally similar compound 6-methoxy-2-naphthylacetic acid (6-MNA), an active metabolite of nabumetone. researchgate.net

In such methods, solid-phase extraction is often employed for sample preparation to isolate the analytes from complex matrices, achieving high recovery rates of approximately 86-90% for 6-MNA. researchgate.net The chromatographic separation is typically performed on a reverse-phase C18 column. researchgate.net The high efficiency of these columns allows for the separation of the main compound from its impurities or other components in the sample. The appearance of intermediates in chemical reactions, such as the formation of a ketone during the deracemization of related naphthyl ethanols, has been successfully demonstrated using HPLC. researchgate.net

UHPLC, a more recent advancement, utilizes columns with smaller particle sizes and higher pressures to provide faster analysis times and improved resolution compared to traditional HPLC. Both techniques offer excellent precision and accuracy for quantitative analysis.

Table 1: Example HPLC Parameters for Analysis of an Analogous Compound (6-MNA)

| Parameter | Condition | Source |

|---|---|---|

| Sample Preparation | Solid Phase Extraction | researchgate.net |

| Recovery | 86-90% | researchgate.net |

| Column | Reverse Phase C18 | researchgate.net |

| Detection | UV, Mass Spectrometry (MS) | researchgate.net |

| Limit of Detection (UV) | 50 nM | researchgate.net |

| Limit of Detection (MS) | 1 µM | researchgate.net |

| Precision (UV) | 2.4-12.5% | researchgate.net |

| Accuracy (UV) | 87.8-107.4% | researchgate.net |

Spectrophotometric Quantification Techniques (e.g., UV-Vis spectrophotometry)

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantification and purity assessment of aromatic compounds like methoxynaphthalene derivatives. ijpsjournal.com These compounds possess chromophoric naphthalene rings that absorb ultraviolet light at specific wavelengths, corresponding to π-π* electronic transitions. ijpsjournal.com

A UV spectrophotometric method developed for 2-methoxynaphthalene (B124790), a related compound, demonstrated absorption maxima between 220-240 nm and 280-300 nm. ijpsjournal.com For quantitative analysis, a specific wavelength, such as 226 nm, is selected for measuring absorbance. ijpsjournal.com The method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijpsjournal.com Validation parameters include linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijpsjournal.com Linearity is confirmed by plotting a calibration curve of absorbance versus concentration, which should yield a high correlation coefficient (e.g., 0.9991). ijpsjournal.com

Table 2: UV Spectrophotometric Method Validation Parameters for 2-Methoxynaphthalene

| Parameter | Finding | Source |

|---|---|---|

| Wavelength (λmax) | 226 nm | ijpsjournal.com |

| Linearity Range | 2, 4, 6, 8, 10 µg/ml | ijpsjournal.com |

| Correlation Coefficient (r²) | 0.9991 | ijpsjournal.com |

| Validation Guidelines | ICH Q2(R1) | ijpsjournal.com |

While this method is powerful for analyzing pure samples or simple mixtures, its specificity can be limited in complex matrices where other components may absorb at the same wavelength.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., TLC)

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and convenient monitoring of chemical reactions and for the preliminary assessment of compound purity. Due to its simplicity, low cost, and speed, TLC is widely used in organic synthesis to track the progress of a reaction by observing the disappearance of starting materials and the appearance of products. thieme.de

In the synthesis of 6-methoxynaphthalen-1-yl acetate (B1210297), TLC can be used to:

Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can visualize the conversion of the starting material (6-methoxynaphthalen-1-ol) to the final product.

Identify Optimal Reaction Time: The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Assess Purity: The presence of a single spot for the purified product indicates a high degree of purity, while multiple spots suggest the presence of residual starting materials or byproducts.

Optimize Separation Conditions: TLC is often used to determine the appropriate solvent system for purification by column chromatography.

Although primarily a qualitative technique, TLC can provide semi-quantitative information by comparing the size and intensity of the spots.

Electrochemical Analytical Methods

Electrochemical methods, such as cyclic voltammetry and square-wave voltammetry, offer a sensitive and selective approach for the determination of electroactive compounds. While specific studies on 6-methoxynaphthalen-1-yl acetate are not prevalent, the electrochemical behavior of other acetate esters and aromatic compounds suggests its potential for analysis via these techniques. researchgate.net

Voltammetric methods are based on the anodic oxidation or cathodic reduction of the analyte at an electrode surface. researchgate.net For example, a method for the simultaneous determination of retinyl acetate and α-tocopheryl acetate was developed using square-wave voltammetry at a glassy carbon electrode. researchgate.net Similarly, the voltammetric determination of cocaine has been achieved using a modified carbon paste electrode, with a well-defined oxidation peak observed around 0.62 V. mdpi.com

The application of these methods to 6-methoxynaphthalen-1-yl acetate would involve investigating its electrochemical behavior to identify its oxidation or reduction potential. The peak current generated would be proportional to its concentration, allowing for quantification with detection limits often reaching micromolar (µmol L⁻¹) to nanomolar levels. researchgate.netxmu.edu.cn

Non Biological Applications and Contributions to Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

Derivatives of methoxynaphthalene are crucial intermediates in the synthesis of more complex organic molecules. A prominent example is 2-acetyl-6-methoxynaphthalene, a key precursor in the industrial synthesis of (S)-Naproxen, a widely used nonsteroidal anti-inflammatory drug. orientjchem.org

The synthesis of this intermediate is typically achieved through the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) using acetylating agents like acetyl chloride or acetic anhydride (B1165640). orientjchem.orggoogle.com The choice of solvent and reaction conditions is critical for directing the acylation to the desired position on the naphthalene (B1677914) ring. For instance, using nitrobenzene (B124822) as a solvent favors acylation at the 6-position, leading to the desired 2-acetyl-6-methoxynaphthalene, whereas using carbon disulfide results primarily in the 1-acetyl-2-methoxynaphthalene (B1617039) isomer. orgsyn.org Temperature control is also a key factor, with higher temperatures generally favoring the formation of the 6-acetylated product. orgsyn.org Various synthetic routes have been developed to optimize the yield and purity of this important intermediate, highlighting its foundational role in pharmaceutical manufacturing. google.comgoogle.compatsnap.comscispace.com

Potential in Polymer Additives and Materials (e.g., Photostabilization)

Ultraviolet (UV) radiation can initiate photochemical degradation in polymers, leading to a deterioration of their mechanical and physical properties. To counteract this, UV stabilizers are incorporated into plastic materials. mdpi.comresearchgate.net Research has demonstrated that metal complexes derived from 2-(6-methoxynaphthalen-2-yl)propanoic acid, a compound closely related to the acetic acid and methoxynaphthalene family, are effective photostabilizers for poly(methyl methacrylate) (PMMA). mdpi.com

These additives, when incorporated into PMMA films at a concentration of 0.5% by weight, significantly inhibit photodegradation upon exposure to UV light. mdpi.com The stabilization occurs through several proposed mechanisms, including UV absorption, radical scavenging, and the decomposition of peroxides that are instrumental in the degradation process. mdpi.comarabjchem.org The efficiency of these stabilizers varies depending on the coordinated metal ion. mdpi.com